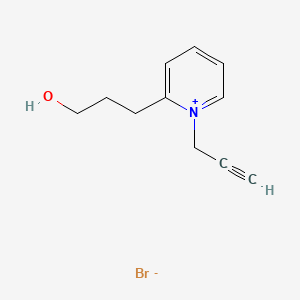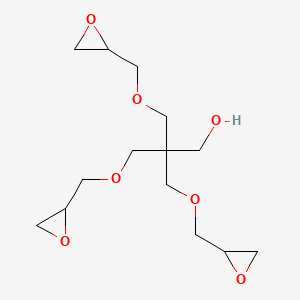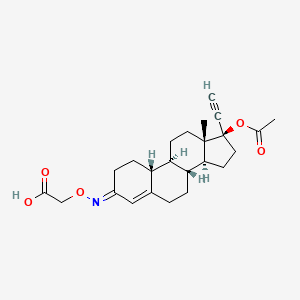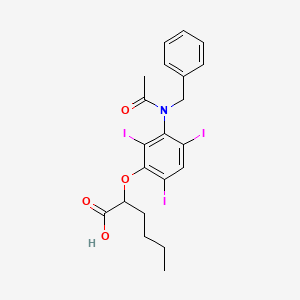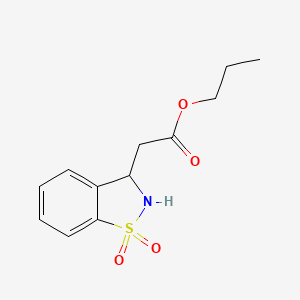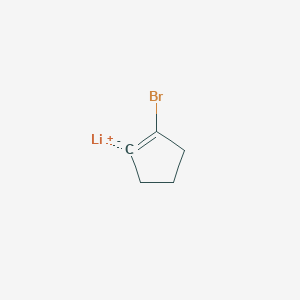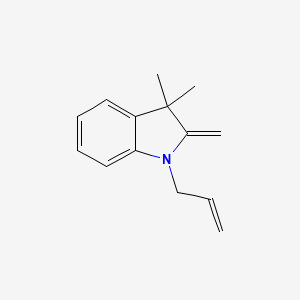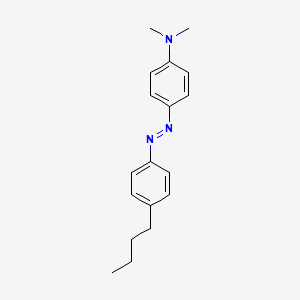![molecular formula C15H18N4O2 B14707130 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21708-13-4](/img/structure/B14707130.png)
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including acting as cofactors in enzymatic reactions
Preparation Methods
The synthesis of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of formylmethylflavin, which is then reacted with specific hydrazides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetic acid and require precise temperature control to ensure the correct formation of the compound . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with altered functional groups .
Scientific Research Applications
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This inhibition is often due to the compound’s ability to mimic natural substrates or cofactors, thereby blocking the enzyme’s normal function .
Comparison with Similar Compounds
When compared to other pteridine derivatives, 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its unique structural features and reactivity. Similar compounds include:
- 7,8-Dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridine-10(2H)-carbaldehyde
- 2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetic acid
- N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide
These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of the pteridine scaffold.
Properties
CAS No. |
21708-13-4 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
7,8-dimethyl-10-propyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c1-4-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h6-7,13H,4-5H2,1-3H3,(H2,17,18,20,21) |
InChI Key |
GARBWWQCNOXSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C(=NC3=C1C=C(C(=C3)C)C)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
